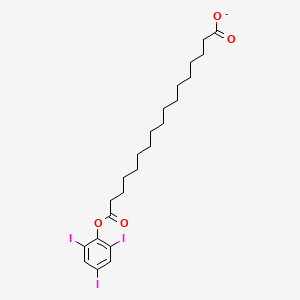
Cilengitide methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cilengitide methanesulfonate is a cyclic peptide that has garnered significant attention in the field of medicinal chemistry. It is a derivative of cilengitide, which is known for its ability to inhibit integrins, particularly αvβ3 and αvβ5 integrins. These integrins play a crucial role in angiogenesis, tumor invasion, and metastasis, making this compound a promising candidate for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
Cilengitide methanesulfonate can be synthesized using a chemoenzymatic approach. This method involves the use of the thioesterase domain from Microcystis aeruginosa microcystin synthetase C. The process begins with the solid-phase peptide synthesis (SPPS) of a mimetic substrate, which is then condensed with benzyl mercaptane to produce a pentapeptide thioester. The thioester is subsequently cyclized using the thioesterase domain, resulting in cilengitide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale peptide synthesis techniques. The use of methanesulfonic acid (MSA) as a catalyst in esterification or alkylation reactions is common due to its strong acidity and high chemical stability .
化学反応の分析
Types of Reactions
Cilengitide methanesulfonate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the stability of the peptide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
科学的研究の応用
Cilengitide methanesulfonate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its role in inhibiting integrins, which are involved in cell adhesion and migration.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including glioblastomas and other tumors.
Industry: Utilized in the development of new drugs and therapeutic agents .
作用機序
Cilengitide methanesulfonate exerts its effects by selectively binding to αvβ3 and αvβ5 integrins. This binding inhibits the integrins’ function in angiogenesis, tumor invasion, and metastasis. The compound disrupts the FAK/Src/AKT pathway, leading to apoptosis in endothelial cells and reduced tumor growth .
類似化合物との比較
Similar Compounds
RGD Peptides: Similar to cilengitide, these peptides also target integrins but may have different selectivity and potency.
Cyclo(-RGDfV-): The parent compound of cilengitide, known for its high selectivity for αvβ3 integrins.
Thioesterase-Derived Peptides: Other cyclic peptides synthesized using thioesterase domains, which may have varying biological activities
Uniqueness
Cilengitide methanesulfonate stands out due to its high selectivity for αvβ3 and αvβ5 integrins, its potent anti-angiogenic effects, and its ability to synergize with other cancer therapies. Its unique synthesis method also offers higher yields and better regio- and stereoselectivity compared to traditional chemical approaches .
特性
分子式 |
C28H44N8O10S |
|---|---|
分子量 |
684.8 g/mol |
IUPAC名 |
2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;methanesulfonic acid |
InChI |
InChI=1S/C27H40N8O7.CH4O3S/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;1-5(2,3)4/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);1H3,(H,2,3,4) |
InChIキー |
PMURMRGEABAIKC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


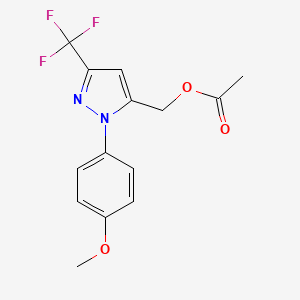
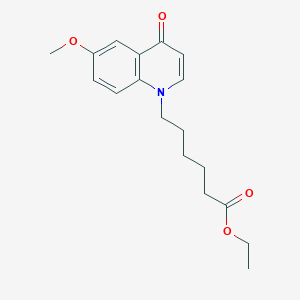
amino}acetic acid](/img/structure/B12575828.png)
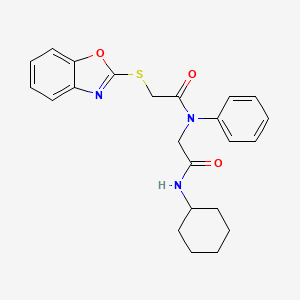
![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[2-(propan-2-yl)phenyl]urea](/img/structure/B12575838.png)
![Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]-](/img/structure/B12575845.png)
![N-Cyclohexyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12575852.png)
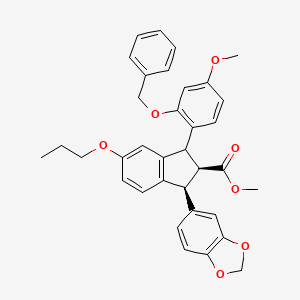
![Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12575862.png)
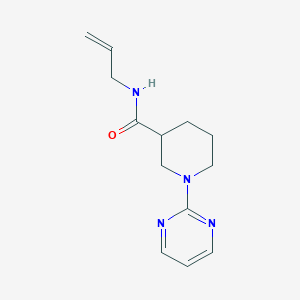
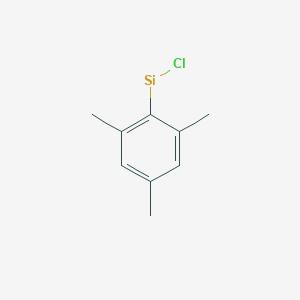

![N-[Methyl(prop-2-en-1-yl)carbamothioyl]benzamide](/img/structure/B12575908.png)
